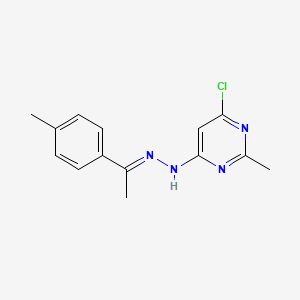
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF).
作用機序
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, which leads to a decrease in the production of thick mucus in the lungs.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide can inhibit the activity of CFTR in a dose-dependent manner, with a maximum inhibition of around 70%. In vivo studies in animal models of CF have shown that N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide can improve lung function and reduce the production of thick mucus in the lungs.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments. Additionally, its effectiveness can be influenced by factors such as pH and temperature, which can make it challenging to use in some experimental conditions.
将来の方向性
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide. One direction is to continue to study its potential therapeutic applications in the treatment of CF. This could involve further in vitro and in vivo studies to optimize its effectiveness and safety, as well as clinical trials to test its efficacy in human patients. Another direction is to explore its potential applications in other diseases and conditions that involve the transport of chloride ions across cell membranes, such as hypertension and cystic fibrosis-related diabetes. Additionally, further research could be done to optimize the synthesis method for N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide and to develop new and improved inhibitors of CFTR.
合成法
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide is synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with 3-chloro-4-fluoroaniline to form the intermediate 3-chloro-4-fluoro-N-(3,4-dichlorobenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that clogs the airways and makes it difficult to breathe. N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting CFTR, N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide can help to reduce the production of thick mucus in the lungs and improve lung function in CF patients.
特性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3FNO/c16-11-4-1-9(7-12(11)17)2-6-15(21)20-10-3-5-14(19)13(18)8-10/h1-8H,(H,20,21)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXTWRZSCAZAJ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

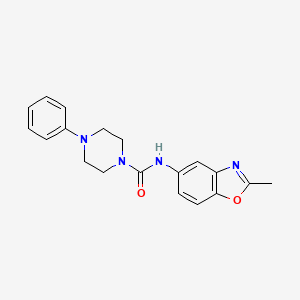
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
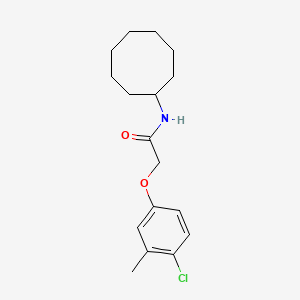
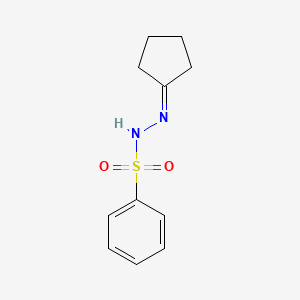
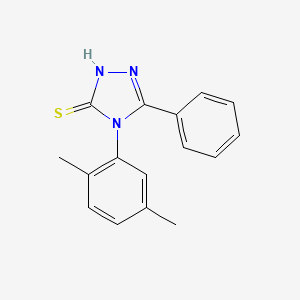
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
